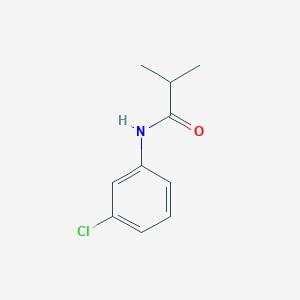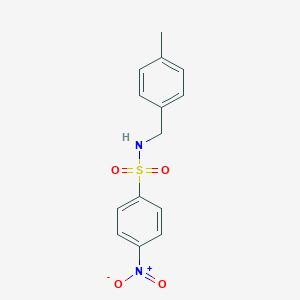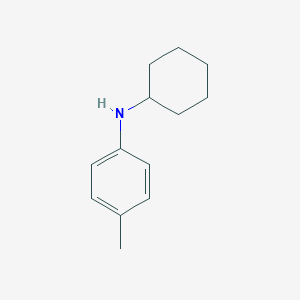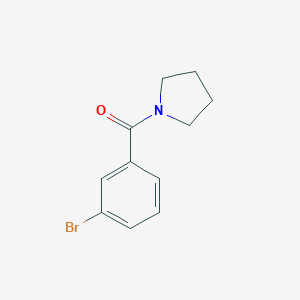
(3-Bromobenzoil)pirrolidina
Descripción general
Descripción
(3-Bromobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H12BrNO. It consists of a pyrrolidine ring attached to a 3-bromobenzoyl group.
Aplicaciones Científicas De Investigación
(3-Bromobenzoyl)pyrrolidine is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing novel biologically active compounds.
Antibacterial Agents: Pyrrolidine derivatives have shown promise as inhibitors of penicillin-binding proteins, targeting multidrug-resistant bacterial strains.
Drug Discovery: The compound is used to develop new drug candidates with improved biological profiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of (3-Bromobenzoyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromobenzoyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Substituted benzoyl derivatives.
Reduction: Alcohol derivatives.
Oxidation: Pyrrolidone derivatives.
Mecanismo De Acción
The mechanism of action of (3-Bromobenzoyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding to enantioselective proteins. This binding can modulate the activity of target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- (3-Bromobenzyl)pyrrolidine
- (3-Bromo-5-nitrophenyl)pyrrolidine
- (3-Bromo-2-fluorobenzoyl)pyrrolidine
Comparison: (3-Bromobenzoyl)pyrrolidine is unique due to its specific substitution pattern on the benzoyl group, which influences its reactivity and biological activity.
Propiedades
IUPAC Name |
(3-bromophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWDUMGAQDJYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354197 | |
| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346721-91-3 | |
| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

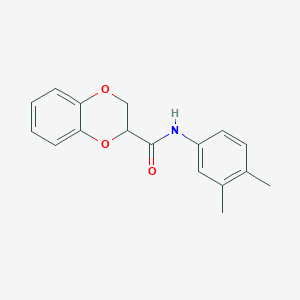

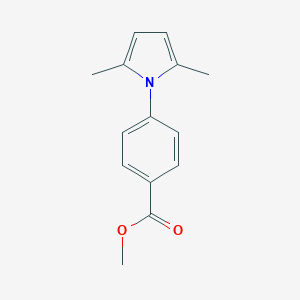
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)
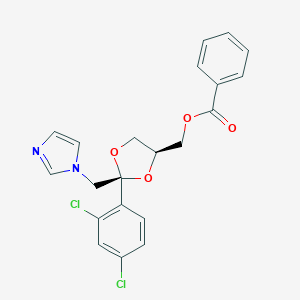
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
